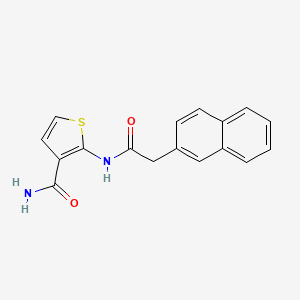

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide

説明

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a naphthalene moiety linked via an acetamido group.

特性

IUPAC Name |

2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMBCBDOWHDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide typically involves the following steps:

Formation of Naphthalen-2-yl Acetamide: This step involves the reaction of naphthalene-2-ylamine with acetic anhydride to form naphthalen-2-yl acetamide.

Formation of Thiophene-3-carboxylic Acid: Thiophene-3-carboxylic acid is synthesized through the oxidation of thiophene using suitable oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: It is used in the study of enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

類似化合物との比較

5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides

- Structure: Features a cyano group, methoxyphenyl, and arylamino substituents.

- Synthesis : Prepared via reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in ethylene glycol .

- Molecular Formula : C₂₁H₁₇ClN₄O₃S (MW: 440.90 g/mol).

- Key Data : MS shows prominent peaks at m/z 440 (M⁺) and 267 (base peak). Elemental analysis aligns with calculated values (C: 57.21%, H: 3.89%, N: 12.71%) .

Piperazine/Piperidine-Substituted Derivatives (IIIb, IIIc, IIId, IIIe)

- Examples :

- IIIb : 4-Benzylpiperazinyl substituent.

- IIIc : 4-(2-Fluorobenzyl)piperazinyl substituent.

- IIId : 4-(4-Methoxyphenyl)piperazinyl substituent.

- IIIe : Ethyl ester variant with 4-benzylpiperidinyl group.

- Synthesis: Reflux in ethanol or dioxane (4–12 hours; yields: 65–80%) .

- Physical Properties : Melting points range from 80–82°C (IIIe) to 234–236°C (IIId), reflecting substituent-dependent crystallinity .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)thiophene-3-carboxylates

- Structure: Contains a cyanoacrylamido group and ester functionality.

- Synthesis: Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)thiophene-3-carboxylate with substituted benzaldehydes (5–6 hours; yields: 72–94%) .

- Bioactivity : Demonstrates antioxidant and anti-inflammatory properties .

Physicochemical Properties

Key Observations :

生物活性

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide, also known as CAS No. 955848-10-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O2S |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 955848-10-9 |

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . This inhibition results in increased levels of acetylcholine, which is crucial for neurotransmission in the cholinergic pathway. The compound interacts with specific molecular targets, including enzymes and receptors, modulating various biochemical pathways.

Enzyme Inhibition

The compound inhibits acetylcholinesterase by binding to its active site, preventing substrate binding and catalytic activity. This action is significant in the context of neurodegenerative diseases where acetylcholine levels are critical.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-activity relationship (SAR) suggests that the naphthalene moiety contributes to the observed anticancer effects, enhancing interaction with cellular targets.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties . In vitro studies demonstrate that it possesses activity against a range of pathogens, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action. Notably, derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI highlighted that certain derivatives of thiophene compounds showed IC50 values below those of standard drugs like doxorubicin, indicating their potential as effective anticancer agents .

- Antimicrobial Evaluation : Research involving the evaluation of antimicrobial activity revealed that certain derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, suggesting strong bactericidal properties .

- Enzyme Interaction Studies : Another study focused on the interaction between this compound and acetylcholinesterase, demonstrating its potential in treating conditions characterized by cholinergic dysfunctions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。